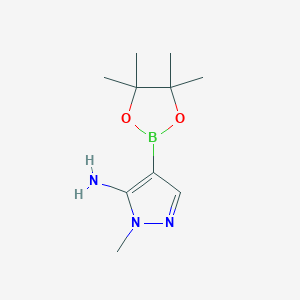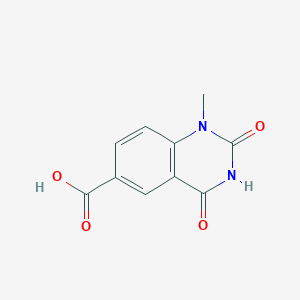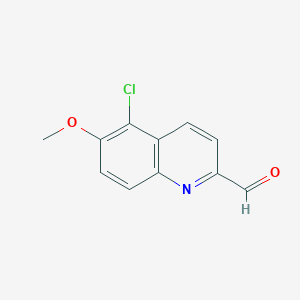
5-Chloro-6-methoxyquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-methoxyquinoline-2-carbaldehyde: is a chemical compound with the molecular formula C11H8ClNO2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxyquinoline-2-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction used to introduce an aldehyde group into an aromatic ring. The reaction involves the use of a Vilsmeier reagent, which is formed by the reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl3). The reaction conditions usually include heating the mixture to a specific temperature to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts such as piperidine, pyridine, and triethylamine can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-methoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as thiols, amines, and alkoxides.
Condensation Reactions: It can react with hydrazines and amines to form hydrazones and Schiff bases.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like thiols, amines, and alkoxides in the presence of a base.
Condensation Reactions: Hydrazines and amines in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Condensation Reactions: Hydrazones and Schiff bases.
Oxidation: Quinoline carboxylic acid.
Reduction: Quinoline alcohol.
Scientific Research Applications
Chemistry: 5-Chloro-6-methoxyquinoline-2-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It is a key building block in the preparation of complex heterocyclic structures .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. It is also used as a precursor in the synthesis of photodynamic therapy agents .
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxyquinoline-2-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The specific pathways and targets depend on the structure of the quinoline derivative and the nature of the biological system .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 6-Methoxyquinoline-3-carbaldehyde
- 5-Chloroquinoline-2-carbaldehyde
Comparison: 5-Chloro-6-methoxyquinoline-2-carbaldehyde is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity .
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-chloro-6-methoxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-10-5-4-9-8(11(10)12)3-2-7(6-14)13-9/h2-6H,1H3 |
InChI Key |
WHXOQQFZTRWKAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




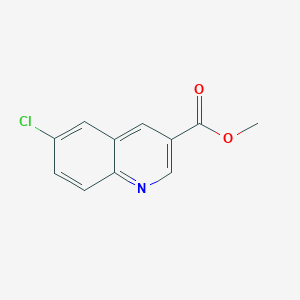
![methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11881211.png)

![Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B11881220.png)
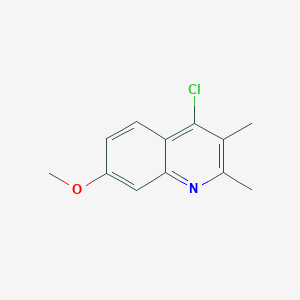

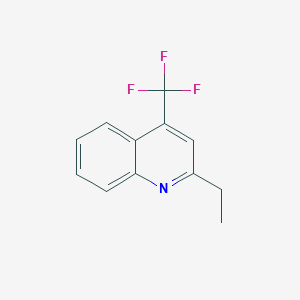

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11881239.png)
